Ethyl 2,4-dimethyl-1H-imidazole-5-carboxylate
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Description
Ethyl 2,4-dimethyl-1H-imidazole-5-carboxylate is a chemical compound with the molecular formula C8H12N2O2 . It’s a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . The specific molecular structure of Ethyl 2,4-dimethyl-1H-imidazole-5-carboxylate is not explicitly mentioned in the available literature.Physical And Chemical Properties Analysis
Ethyl 2,4-dimethyl-1H-imidazole-5-carboxylate has a molecular weight of 292.3 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound is complex, with a complexity value of 362 .Scientific Research Applications
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is a key component in many functional molecules and is utilized in a diverse range of applications .
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Pharmaceuticals and Agrochemicals Imidazole has traditional applications in pharmaceuticals and agrochemicals . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
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Dyes for Solar Cells and Other Optical Applications Emerging research into dyes for solar cells and other optical applications is being conducted with imidazole compounds .
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Functional Materials Imidazole compounds are being used in the development of functional materials .
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Antimicrobial Activity Imidazole derivatives have been synthesized and evaluated for antimicrobial activity against various bacterial strains such as Bacillus subtilis, Escherichia coli, Clostridium tetani, Streptococcus pneumoniae, and Salmonella typhi .
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Synthesis of Salts Imidazole compounds have been used in the synthesis of various salts. For example, 1,2-Dimethylimidazole was used in the synthesis of 1-(2-methoxyethyl)-2,3-dimethylimidazolium chloride and hexafluorophosphate salts .
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Anticancer Activity Imidazole derivatives have shown potential in anticancer activity . They have been evaluated for their effectiveness against various types of cancer cells .
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Anti-HIV Activities Some imidazole derivatives have been found to exhibit anti-HIV activities .
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Antitubercular Activity Imidazole derivatives have also been studied for their antitubercular activity .
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Analgesic Activity Certain imidazole derivatives have been found to possess analgesic (pain-relieving) properties .
properties
IUPAC Name |
ethyl 2,5-dimethyl-1H-imidazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-4-12-8(11)7-5(2)9-6(3)10-7/h4H2,1-3H3,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPOXNCMNUICELH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=N1)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70312445 |
Source
|
Record name | Ethyl 2,4-dimethyl-1H-imidazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70312445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2,4-dimethyl-1H-imidazole-5-carboxylate | |
CAS RN |
500890-03-9 |
Source
|
Record name | Ethyl 2,4-dimethyl-1H-imidazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70312445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 2,4-dimethyl-1H-imidazole-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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